Tubulysin I

Anticancer Cytotoxicity Multidrug Resistance

Sourcing Tubulysin I for ADC conjugation demands rigorous attention to stereochemical integrity and functional group stability. Unlike generic tubulysins, the N,O-acetal and C-11 acetate of Tubulysin I are essential for picomolar potency but are highly labile, necessitating validated storage and handling to prevent degradation. Our certified supply is specifically characterized for use as a warhead in site-specific conjugations, ensuring the pharmacokinetic stability and minimal payload deconjugation demonstrated in solid tumor xenograft models, including multidrug-resistant lymphomas. Insist on batch-specific purity and stability documentation to mitigate the risk of epimerization that can abolish activity.

Molecular Formula C40H59N5O10S
Molecular Weight 802.0 g/mol
Cat. No. B12432376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulysin I
Molecular FormulaC40H59N5O10S
Molecular Weight802.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N(COC(=O)C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C
InChIInChI=1S/C40H59N5O10S/c1-9-24(4)35(43-37(50)32-12-10-11-17-44(32)8)39(51)45(22-54-26(6)46)33(23(2)3)20-34(55-27(7)47)38-42-31(21-56-38)36(49)41-29(18-25(5)40(52)53)19-28-13-15-30(48)16-14-28/h13-16,21,23-25,29,32-35,48H,9-12,17-20,22H2,1-8H3,(H,41,49)(H,43,50)(H,52,53)/t24-,25-,29+,32+,33+,34+,35-/m0/s1
InChIKeyADNHOQYEDVQAGD-XYFJCUIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tubulysin I as a Potent Anti-Microtubule ADC Payload: Core Characteristics and Procurement Considerations


Tubulysin I is a natural product isolated from myxobacterial species Archangium geophyra and Angiococcus disciformis . It belongs to the tubulysin class of linear tetrapeptides, comprised of N-methyl pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and tubutyrosine (Tut) [1]. Tubulysin I functions as a potent microtubule-destabilizing agent, inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis . Its extremely potent cytotoxic activity, with IC50 values in the low nanomolar range against mammalian cell lines including multidrug-resistant variants, positions it as a high-value cytotoxin for antibody-drug conjugate (ADC) development .

Why Substituting Tubulysin I with a Close Analog Poses Significant Technical Risk


Although tubulysins share a common tetrapeptide scaffold, minor structural variations produce dramatic differences in cytotoxic potency, metabolic stability, and linker compatibility [1]. The N,O-acetal and C-11 acetate groups of natural tubulysins like Tubulysin I are essential for their picomolar cytotoxicity but are also highly labile under acidic, basic, or enzymatic conditions, making them prone to degradation before reaching their target [2]. Synthetic analogs often alter these sensitive moieties to improve stability, but these modifications can inadvertently reduce potency by orders of magnitude [1]. Furthermore, the precise stereochemistry of the Tuv unit is critical; even epimerization at a single center can abolish activity [3]. Therefore, substituting Tubulysin I with a seemingly similar analog without rigorous comparative data on potency, stability, and functional group reactivity introduces unacceptable uncertainty in drug development workflows.

Quantitative Differentiation: A Head-to-Head Analysis of Tubulysin I Against Its Closest Competitors


Picomolar Cytotoxicity and MDR Activity of the Tubulysin Class Relative to Standard-of-Care Agents

The tubulysin class, including Tubulysin I, exhibits GI50 values in the low picomolar range against the NCI-60 cancer cell line panel, representing a 20- to 100-fold enhancement in potency compared to clinically established microtubule-targeting agents such as epothilones, vinblastine, and taxol [1]. Furthermore, tubulysins maintain their potent antiproliferative activity against P-glycoprotein-overexpressing multidrug-resistant (MDR) tumor cells [1].

Anticancer Cytotoxicity Multidrug Resistance

Comparative Cytotoxicity of a Stable Tubulysin Derivative Against Standard Chemotherapeutics

A synthetic tubulysin derivative series (24a-m) with non-hydrolyzable N-substituents on the tubuvaline (Tuv) unit displayed IC50 values in the sub-nanomolar range across a panel of human tumor cell lines. These IC50 values were distinctly lower than those of Tubulysin A, vinorelbine, and paclitaxel [1]. Importantly, compounds in this series were able to overcome cross-resistance to paclitaxel and vinorelbine in two tumor cell lines with acquired doxorubicin resistance, and compound 24e exhibited potent in vivo antitumor activity in a MESOII peritoneal mesothelioma xenograft model where vinorelbine showed no significant effect [1].

Antiproliferative Synthetic Analog Drug Resistance

Structural Determinants of Potency: C-11 Acetate and N,O-Acetal Sensitivity

SAR studies indicate that the C-11 acetate group of the tubuvaline (Tuv) unit and the N,O-acetal moiety are critical for the potent cytotoxicity of natural tubulysins like Tubulysin I [1]. Replacement of the N,O-acetal with a simple alkyl group (e.g., in N-14-desacetoxytubulysin H) can preserve potency [1], whereas epimerization of the C-11 acetate from (R) to (S) completely abolishes activity [2]. These functional groups are also the primary sites of chemical instability that limit therapeutic window, directly informing payload selection and linker design strategies for ADCs.

Structure-Activity Relationship Chemical Stability ADC Linker Chemistry

Optimized Application Scenarios for Tubulysin I in ADC Development and Anticancer Research


Development of Site-Specific Antibody-Drug Conjugates (ADCs)

Tubulysin I is synthesized as an ADC cytotoxin and is widely used in ADC development . Site-specific conjugation strategies have been shown to produce ADCs with superior in vivo stability, minimal payload-linker deconjugation, and favorable pharmacokinetics (longer half-life, low clearance) compared to randomly conjugated ADCs [1]. This application leverages the potent cytotoxicity of the tubulysin warhead while mitigating the narrow therapeutic window of the free toxin.

Overcoming Multidrug Resistance in Solid Tumor Models

Tubulysin-based ADCs have demonstrated potent in vitro cell killing and in vivo efficacy in multiple solid tumor xenograft models, including prostate cancer, non-small cell lung adenocarcinoma, breast cancer, and gastric carcinoma [2]. A modified tubulysin ADC was shown to be stable and effective against multidrug-resistant lymphoma cell lines and tumors [3]. This application addresses the clinical need for therapies effective against tumors that have developed resistance to conventional microtubule inhibitors.

Potent Payload for Folate Receptor-Targeted Therapy

Novel tubulysin analogs, designed with improved chemical stability, have been utilized as warheads for folate receptor (FR)-targeted therapy [4]. This approach exploits the high expression of folate receptors on certain cancer types to selectively deliver the highly potent tubulysin payload, potentially improving the therapeutic index.

Standalone Chemotherapy for Difficult-to-Treat Cancers

Synthetic tubulysin derivatives, such as compound 24e, have exhibited potent antitumor activity at well-tolerated doses in in vivo models of diffuse malignant peritoneal mesothelioma, where vinorelbine was ineffective [5]. This indicates that optimized tubulysins may have potential as standalone chemotherapeutic agents in specific difficult-to-treat cancer indications, beyond their primary use as ADC payloads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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